

Application Notes and Protocols for CEP-28122

In Vivo Mouse Model Studies

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Compound of Interest

Compound Name: CEP-28122

Cat. No.: B10764593

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These application notes provide a comprehensive overview of the in vivo efficacy and mechanism of action of **CEP-28122**, a potent and selective orally active inhibitor of Anaplastic Lymphoma Kinase (ALK). The following protocols are based on preclinical studies in mouse xenograft models of human cancers, including Anaplastic Large-Cell Lymphoma (ALCL), Non-Small Cell Lung Cancer (NSCLC), and neuroblastoma.

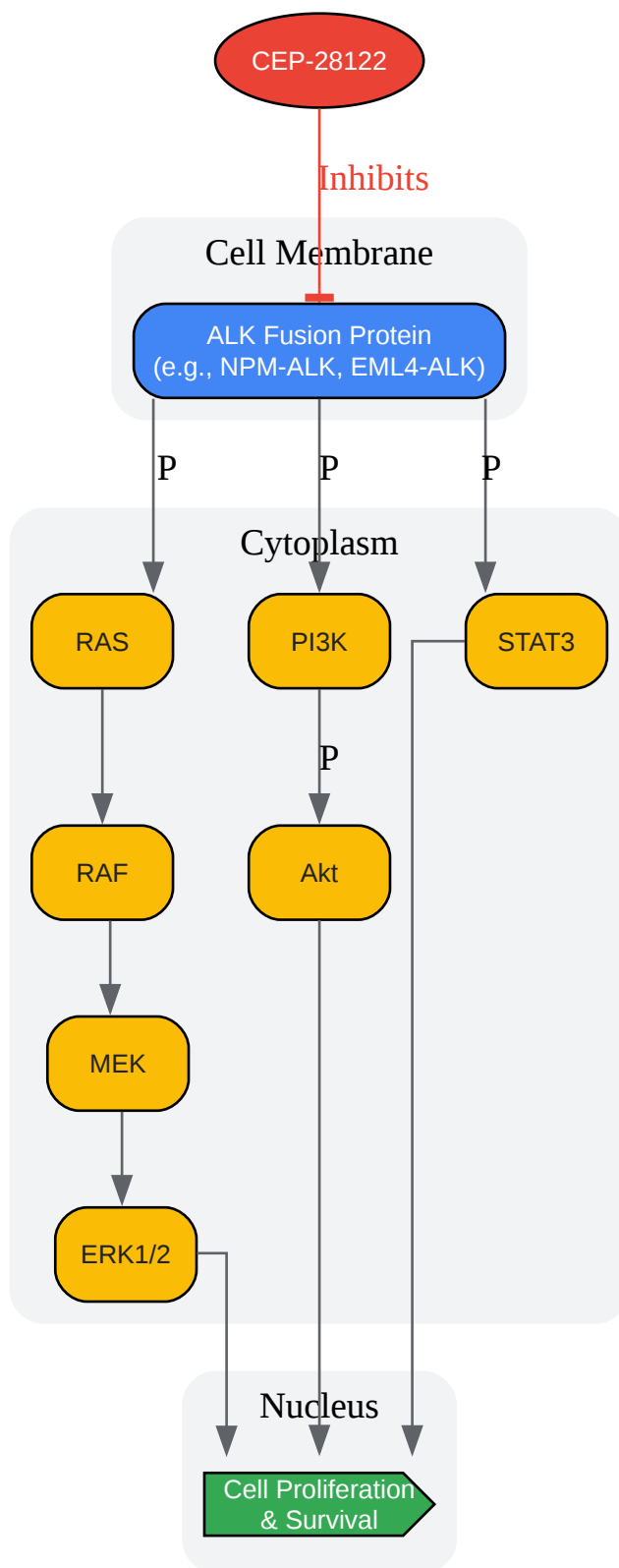
Mechanism of Action

CEP-28122 is a diaminopyrimidine derivative that functions as a highly potent and selective inhibitor of ALK tyrosine kinase.[1][2] Constitutive activation of ALK, resulting from chromosomal translocations, gene amplification, or point mutations, is a key driver in several human cancers.[3] **CEP-28122** exerts its anti-tumor effects by binding to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation and survival.[1][4] This targeted inhibition leads to cell growth inhibition and cytotoxicity in ALK-positive cancer cells.[3][5]

Signaling Pathway Inhibition

CEP-28122 effectively suppresses the phosphorylation of key downstream effectors of ALK, including STAT3, Akt, and ERK1/2.[1] This disruption of critical signaling cascades ultimately

leads to the induction of apoptosis, as evidenced by the activation of caspase-3 and caspase-7.[1]



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Caption: CEP-28122 inhibits ALK phosphorylation and downstream signaling.

In Vivo Efficacy Data

CEP-28122 has demonstrated significant, dose-dependent anti-tumor activity in various ALK-positive human tumor xenograft models in mice. Oral administration of **CEP-28122** was well-tolerated with no significant body weight loss reported.[6]

Tumor Model	Cell Line	Mouse Strain	Dosage Regimen	Outcome
Anaplastic Large-Cell Lymphoma (ALCL)	Sup-M2	SCID	3, 10, 30 mg/kg, p.o., BID for 24 days	Dose-dependent tumor growth inhibition.[5]
Anaplastic Large-Cell Lymphoma (ALCL)	Sup-M2	SCID	55 or 100 mg/kg, p.o., BID for 4 weeks	Sustained, complete tumor regression with no reemergence for >60 days post-treatment. [3][6]
Primary Human ALCL	-	SCID	55 or 100 mg/kg, p.o., BID for 2 weeks	Complete tumor eradication with no reemergence for >60 days post-treatment. [3][6]
Neuroblastoma	NB-1 (ALK-positive)	Athymic Nude	30 mg/kg, p.o., BID for 14 days	75% tumor growth inhibition. [6]
Neuroblastoma	NB-1 (ALK-positive)	Athymic Nude	55 mg/kg, p.o., BID for 14 days	90% tumor growth inhibition. [6]
Colon Carcinoma (ALK-negative control)	HCT-116	nu/nu	10, 30 mg/kg, p.o., BID	No anti-tumor activity observed. [1][6]
Neuroblastoma (ALK-negative control)	NB-1691	Athymic Nude	30, 55 mg/kg, p.o., BID	No effect on tumor growth.[6]

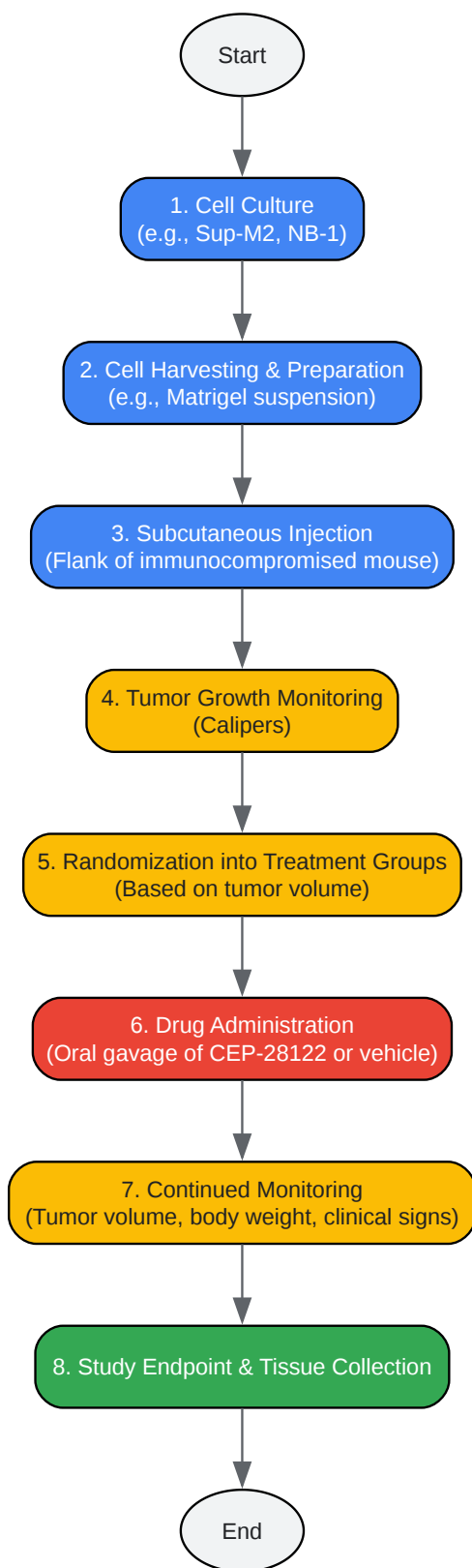
Experimental Protocols

General Animal Husbandry

All animal studies should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols. Mice should be housed in a pathogen-free environment with controlled temperature and humidity, and a 12-hour light/dark cycle. Food and water should be provided ad libitum.

Tumor Xenograft Establishment

The following protocol outlines the general procedure for establishing subcutaneous tumor xenografts in mice.



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Caption: Workflow for in vivo mouse xenograft studies.

Materials:

- ALK-positive human cancer cell lines (e.g., Sup-M2, NB-1)
- ALK-negative human cancer cell lines for control (e.g., HCT-116, NB-1691)
- Appropriate cell culture medium and supplements
- Phosphate-buffered saline (PBS)
- Matrigel (or other suitable extracellular matrix)
- Immunocompromised mice (e.g., SCID, nu/nu)
- Syringes and needles
- Calipers

Procedure:

- Cell Culture: Culture the selected cancer cell lines according to standard protocols.
- Cell Preparation: Harvest cells during their exponential growth phase. Resuspend the cells in a mixture of sterile PBS and Matrigel at the desired concentration.
- Implantation: Subcutaneously inject the cell suspension into the flank of the mice.
- Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers at least twice a week. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

Drug Preparation and Administration

Materials:

- **CEP-28122**

- Vehicle solution (e.g., 0.5% methylcellulose in water)
- Oral gavage needles

Procedure:

- Preparation of Dosing Solution: Prepare a suspension of **CEP-28122** in the vehicle at the desired concentrations.
- Administration: Administer **CEP-28122** or vehicle to the respective groups of mice via oral gavage. The typical dosing schedule is twice daily (BID).

Pharmacodynamic Assessment

To confirm target engagement, the inhibition of ALK phosphorylation in tumor xenografts can be assessed.

Procedure:

- Administer a single oral dose of **CEP-28122** to tumor-bearing mice.
- At various time points post-dose (e.g., 2, 4, 8, 12, 24 hours), euthanize the mice and excise the tumors.
- Prepare tumor lysates and analyze the levels of phosphorylated ALK (pALK) and total ALK by Western blotting or ELISA. Studies have shown that a single 30 mg/kg oral dose of **CEP-28122** can lead to substantial target inhibition (>90%) for more than 12 hours.[3]

Efficacy Evaluation

Procedure:

- Continue the dosing regimen for the specified duration (e.g., 14-28 days).
- Monitor tumor volume and body weight regularly.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

- For survival studies, monitor the mice until a pre-defined endpoint (e.g., tumor volume exceeding a certain limit, or clinical signs of distress). In some studies with potent ALK inhibitors, sustained tumor regression has been observed even after cessation of treatment. [3][6]

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